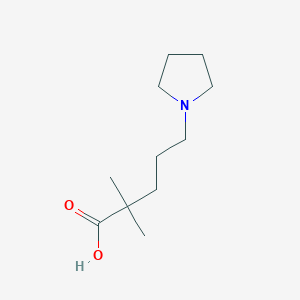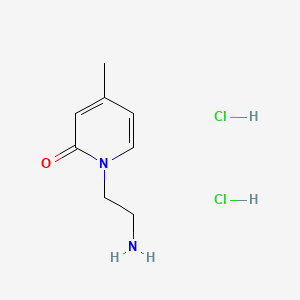
3-(Carboxymethyl)-3-hydroxypentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carboxymethyl)-3-hydroxypentanedioic acid is an organic compound with a complex structure that includes both carboxyl and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the carboxylation of an appropriate precursor, followed by hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Carboxymethyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
3-(Carboxymethyl)-3-hydroxypentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-(Carboxymethyl)-3-hydroxypentanedioic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include metabolic processes where the compound participates as an intermediate or regulator.
類似化合物との比較
Similar Compounds
3-Hydroxy-3-methylglutaric acid: Similar in structure but with a methyl group instead of a carboxymethyl group.
Citric acid: Contains three carboxyl groups and is widely used in biochemical processes.
Malic acid: Contains both hydroxyl and carboxyl groups but differs in the carbon chain structure.
Uniqueness
3-(Carboxymethyl)-3-hydroxypentanedioic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H10O7 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
3-(carboxymethyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-7(14,2-5(10)11)3-6(12)13/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13) |
InChIキー |
CQOIYSASVHVTBU-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B13608800.png)
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)







